molecular formula C20H15Cl2F6N3OS B11483203 2,4-dichloro-N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

2,4-dichloro-N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B11483203
M. Wt: 530.3 g/mol
InChI Key: JZGCJHHZMSHDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DICHLORO-N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including chlorides, cyano groups, and a cycloheptathiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE typically involves multi-step organic synthesisThe final step involves the chlorination of the benzamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C20H15Cl2F6N3OS

Molecular Weight

530.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C20H15Cl2F6N3OS/c21-10-6-7-12(14(22)8-10)16(32)30-18(19(23,24)25,20(26,27)28)31-17-13(9-29)11-4-2-1-3-5-15(11)33-17/h6-8,31H,1-5H2,(H,30,32)

InChI Key

JZGCJHHZMSHDCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.